molecular formula C46H64N14O12S2 B038191 Argipressin, hydroxy-pro(4)- CAS No. 112935-96-3

Argipressin, hydroxy-pro(4)-

Cat. No. B038191
M. Wt: 1069.2 g/mol
InChI Key: ZYPHFYVLPCRMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin, hydroxy-pro(4)-, also known as vasopressin, is a peptide hormone that is involved in various physiological processes. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin is known to regulate water balance in the body, blood pressure, and social behavior. It also has potential applications in scientific research, particularly in the study of the nervous system and behavior.

Mechanism Of Action

Argipressin acts on various receptors in the body, including V1a, V1b, and V2 receptors. The V1a receptor is involved in the regulation of blood pressure and social behavior, while the V2 receptor is involved in the regulation of water balance. The V1b receptor has been implicated in the regulation of stress and anxiety.

Biochemical And Physiological Effects

Argipressin has various biochemical and physiological effects in the body. It regulates water balance by promoting water reabsorption in the kidneys. It also plays a role in the regulation of blood pressure by constricting blood vessels. Argipressin has been shown to have effects on social behavior, including pair bonding and aggression. It also has potential effects on stress and anxiety.

Advantages And Limitations For Lab Experiments

Argipressin has several advantages for use in lab experiments. It is a well-studied peptide hormone with known effects on various physiological and behavioral processes. It is also relatively easy to synthesize and administer. However, there are also limitations to its use. Argipressin has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential side effects, including changes in blood pressure and water balance.

Future Directions

There are several future directions for research on argipressin. One area of interest is the role of argipressin in the regulation of stress and anxiety. There is also potential for the use of argipressin in the treatment of various disorders, including autism and social anxiety disorder. Additionally, further research is needed to understand the long-term effects of argipressin on physiological and behavioral processes.

Synthesis Methods

Argipressin is synthesized in the hypothalamus as a larger precursor molecule called preproArgipressin, hydroxy-pro(4)-. This molecule is then cleaved to form pro-Argipressin, hydroxy-pro(4)-, which is further processed to produce argipressin. The synthesis of argipressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.

Scientific Research Applications

Argipressin has been used in scientific research to study various physiological and behavioral processes. It has been shown to play a role in the regulation of social behavior, including pair bonding and aggression. Argipressin has also been studied in relation to stress and anxiety, as well as in the regulation of blood pressure and water balance.

properties

CAS RN

112935-96-3

Product Name

Argipressin, hydroxy-pro(4)-

Molecular Formula

C46H64N14O12S2

Molecular Weight

1069.2 g/mol

IUPAC Name

1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-22-hydroxy-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)59-15-5-9-34(59)42(69)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-43(70)35-18-27(62)21-60(35)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,68)(H4,50,51,52)

InChI Key

ZYPHFYVLPCRMHN-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

sequence

CYFXNCPRG

synonyms

4-hydroxy-Pro-argipressin
4-OH-Pro-AVP
arginine vasopressin, hydroxy-Pho(4)-
argipressin, hydroxy-Pro(4)-
argipressin, hydroxyproline(4)-

Origin of Product

United States

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